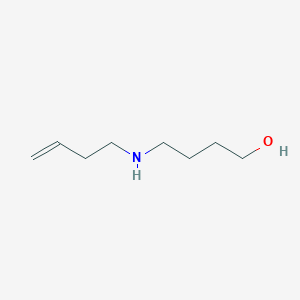

4-(But-3-en-1-ylamino)butan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(But-3-en-1-ylamino)butan-1-ol” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound . It’s worth noting that it contains functional groups such as an alkene (But-3-en), an amine (ylamino), and an alcohol (butan-1-ol), which could influence its properties and reactivity .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by the functional groups present in the molecule. The presence of an alkene, amine, and alcohol group would likely result in a complex three-dimensional structure .

Wissenschaftliche Forschungsanwendungen

Gas Separations with Ionic Liquid Membranes

Supported Ionic Liquid Membranes (SILMs) show promising performance in gas separations, such as CO2/N2 and CO2/CH4, under continuous flow mixed gas conditions. The literature suggests considering benchmarks for SILM performance and projecting upper limits based on the physical chemistry of Room Temperature Ionic Liquids (RTILs). Future research directions include exploring SILMs cast from RTILs with smaller molar volumes and using facilitated transport via silver carriers for olefin/paraffin separations. It's highlighted that past attempts to enhance solute/solvent interactions via functionalization did not improve SILM separation performance, indicating a need for future research to focus on solvent/solvent interactions (Scovazzo, 2009).

Aptamers in Bioanalytical Applications

Aptamers, artificial single-stranded DNA or RNA sequences, demonstrate high specificity in binding to targets, making them resemble chemical antibodies. They can be screened via an in vitro process, allowing targeting from small inorganic ions to intact cells, offering advantages over antibodies including amplification through polymerase chain reaction, simple modification, and greater stability. Aptamers are increasingly used in biosensing, diagnostics, and therapeutics. The review suggests continued exploration in bioanalytical applications of aptamers, underlining their potential over traditional antibodies (Iliuk, Hu, & Tao, 2011).

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds has seen significant developments, particularly with the study of 3-fluoropyridine metallation regioselectivity. Metallation conditions, including solvent, temperature, and metallating agent, affect the regioselectivity towards producing 2,3- or 3,4-disubstituted pyridines. This review provides insights into optimizing metallation conditions for achieving desired regioselectivity, highlighting the importance of considering both solute/solvent and solvent/solvent interactions (Marsais & Quéguiner, 1983).

Organic Synthesis over Metal Cation-exchanged Clay Catalyst

Recent studies have explored the use of metal cation-exchanged montmorillonite and fluor-tetrasilicic mica as catalysts for various organic syntheses, including alkylation, rearrangement of alkyl phenyl ethers, and oxidation reactions. These clay catalysts demonstrate the potential for reuse, highlighting an environmentally friendly and cost-effective approach to organic synthesis. The review underlines the importance of catalyst selection in enhancing reaction selectivity and efficiency, suggesting further research into clay-based catalysts for sustainable chemical processes (Tateiwa & Uemura, 1997).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(but-3-enylamino)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-6-9-7-4-5-8-10/h2,9-10H,1,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXOCCMKVZFNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

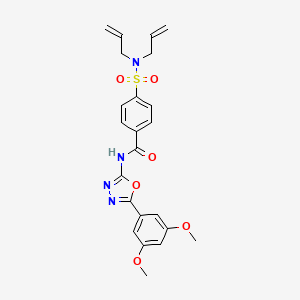

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2536066.png)

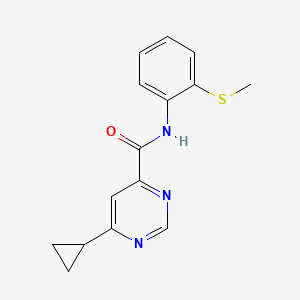

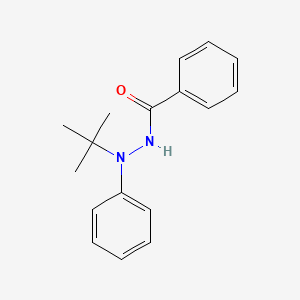

methanone](/img/structure/B2536068.png)

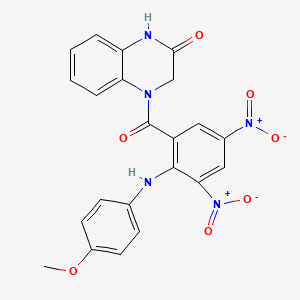

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)

![N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2536077.png)